molecular formula C12H16BrNO4 B13675422 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 516465-80-8

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Katalognummer: B13675422
CAS-Nummer: 516465-80-8
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: ASOVJULXRZCTEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by the presence of tert-butyl, ethyl, and bromo substituents, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactionsThe bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs .

Analyse Chemischer Reaktionen

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and conditions employed .

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown promise in developing new drugs for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Compared to other pyrrole derivatives, 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include:

These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.

Eigenschaften

CAS-Nummer

516465-80-8

Molekularformel

C12H16BrNO4

Molekulargewicht

318.16 g/mol

IUPAC-Name

1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3

InChI-Schlüssel

ASOVJULXRZCTEI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.